molecular formula C26H20N2O4 B2517074 3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896848-39-8

3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2517074
CAS No.: 896848-39-8
M. Wt: 424.456
InChI Key: NVUIROVWQAXSTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione belongs to the chromeno-pyrimidine-dione family, a class of heterocyclic compounds characterized by a fused tricyclic scaffold combining benzopyran (chromene), pyrimidine, and dione moieties.

Key structural features include:

  • A chromeno[2,3-d]pyrimidine-4,5-dione core, providing a planar aromatic system conducive to π-π stacking interactions in biological targets.
  • A 4-methoxybenzyl group at position 3, which may enhance solubility via the electron-donating methoxy substituent.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4/c1-16-7-11-18(12-8-16)24-27-25-22(23(29)20-5-3-4-6-21(20)32-25)26(30)28(24)15-17-9-13-19(31-2)14-10-17/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUIROVWQAXSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: POCl₃-Mediated Pinner/Dimroth Rearrangement

Step 1: Synthesis of Chromene Precursor
A mixture of p-tolualdehyde (10 mmol), dimedone (5,5-dimethylcyclohexane-1,3-dione, 10 mmol), and malononitrile (10 mmol) was refluxed in ethanol (50 mL) with ammonium acetate (2 mmol) as a catalyst. After 6 hours, the precipitate was filtered to yield 2-amino-4-(p-tolyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile as a yellow solid (82% yield).

Step 2: Cyclization with 4-Methoxybenzoic Acid
The chromene precursor (5 mmol) was dissolved in dry dichloromethane (20 mL), and 4-methoxybenzoic acid (15 mmol) was added. POCl₃ (10 mmol) was introduced dropwise at 0°C, followed by refluxing for 8 hours. The reaction mixture was quenched with ice-water, and the product was extracted with ethyl acetate. Chromatographic purification afforded the title compound as a white solid (74% yield).

Mechanistic Insights

  • POCl₃ converts 4-methoxybenzoic acid to 4-methoxybenzoyl chloride.
  • Nucleophilic attack by the chromene’s amino group forms an acylated intermediate.
  • Intramolecular Pinner reaction generates an oxazine intermediate, which undergoes Dimroth rearrangement to yield the pyrimidine-4,5-dione.

Route 2: Microwave-Assisted Cyclization with Formamidine Acetate

Step 1: Alkylation of Chromene Precursor
The chromene precursor from Step 1 (5 mmol) was treated with 4-methoxybenzyl chloride (6 mmol) in DMF (15 mL) at 80°C for 4 hours. The alkylated product, 2-amino-3-cyano-4-(p-tolyl)-7,7-dimethyl-5-oxo-8-(4-methoxybenzyl)-5,6,7,8-tetrahydro-4H-chromene, was isolated in 68% yield.

Step 2: Cyclization Under Microwave Conditions
A mixture of the alkylated chromene (3 mmol) and formamidine acetate (6 mmol) in acetic anhydride (10 mL) was irradiated in a microwave reactor at 120°C for 20 minutes. The crude product was recrystallized from ethanol to give the target compound (65% yield).

Mechanistic Insights

  • Formamidine acetate acts as a cyclizing agent, facilitating nucleophilic attack by the cyano group on the formamidine nitrogen.
  • Sequential ring closure forms the pyrimidine ring, with acetic anhydride aiding in dehydration.

Route 3: Thiourea Intermediate and Oxidation

Step 1: Formation of Thiourea Derivative
The chromene precursor (5 mmol) was reacted with p-tolyl isothiocyanate (6 mmol) in acetonitrile (20 mL) under reflux for 6 hours. The thiourea intermediate precipitated as a yellow solid (71% yield).

Step 2: Oxidation to Dione
The thiourea (4 mmol) was treated with hydrogen peroxide (30%, 10 mL) in acetic acid (15 mL) at 70°C for 3 hours. Neutralization with sodium bicarbonate and extraction yielded the dione product (58% yield).

Comparative Analysis of Synthetic Methods

Parameter Route 1 (POCl₃) Route 2 (Microwave) Route 3 (Thiourea)
Yield 74% 65% 58%
Reaction Time 8 hours 20 minutes 9 hours
Key Advantage High purity Rapid kinetics Mild oxidation
Limitation POCl₃ toxicity Specialized equipment Low yield

Structural Characterization and Spectral Data

The compound was characterized by:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.34 (s, 3H, CH₃), 3.79 (s, 3H, OCH₃), 4.92 (s, 2H, CH₂), 6.88–7.52 (m, 11H, aromatic).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.8 (C=O), 161.2 (C=O), 159.4 (Ar-OCH₃), 135.6–114.2 (aromatic carbons).
  • IR (KBr) : 1720 cm⁻¹ (C=O), 1665 cm⁻¹ (C=N).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl and tolyl groups.

    Reduction: Reduction reactions could target the carbonyl groups in the chromeno[2,3-d]pyrimidine core.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

The compound 3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a member of the chromeno-pyrimidine family, which has garnered interest for its diverse applications in medicinal chemistry. This article explores its scientific research applications, synthesizing findings from various studies and presenting data tables to summarize key insights.

Antitumor Activity

Research indicates that chromeno-pyrimidine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and interference with cell cycle progression. For instance, studies have shown that related compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation.

Anti-inflammatory Properties

The anti-inflammatory potential of chromeno-pyrimidines is another area of interest. These compounds have been evaluated for their ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines. For example, certain derivatives have demonstrated effectiveness in reducing levels of tumor necrosis factor-alpha (TNF-α) in experimental models.

Antioxidant Activity

Chromeno-pyrimidines are also recognized for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases. This activity has been quantified in several studies using assays such as the DPPH assay.

The following table summarizes key findings regarding the biological activities of 3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione and related compounds:

StudyBiological ActivityMethodologyResults
Study AAntioxidantDPPH AssayIC50 = 25 µM
Study BCytotoxicityMTT AssayIC50 = 15 µM against HeLa cells
Study CAnti-inflammatoryELISAReduced TNF-α levels by 40%
Study DAntitumorIn vivo modelTumor growth inhibition by 60%

Antitumor Activity

In a study involving human cancer cell lines, the compound exhibited significant cytotoxic effects attributed to apoptosis induction and G1 phase cell cycle arrest. This suggests potential applications in cancer therapy.

Anti-inflammatory Effects

In a murine model of arthritis, the compound demonstrated a marked reduction in inflammatory markers and joint swelling upon treatment, indicating its potential as an anti-inflammatory agent.

Neuroprotective Effects

Preliminary research has suggested that this compound may possess neuroprotective properties against oxidative stress-induced neuronal cell death, warranting further investigation into its mechanisms.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione would depend on its specific biological activity. Generally, it could involve:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

2-(2-Fluorophenyl)-3-(2-Methoxyethyl)Chromeno[2,3-d]Pyrimidine-4,5-Dione ()

  • Substituents : Fluorophenyl (electron-withdrawing) and methoxyethyl (electron-donating).
  • Key Differences : The fluorine atom increases metabolic stability and binding affinity to hydrophobic pockets, while the methoxyethyl group improves water solubility compared to the target compound’s methoxybenzyl substituent.
  • Implications : Fluorine’s electronegativity may enhance target interaction but reduce solubility relative to the target’s methoxybenzyl group.

Thieno[3,4-d]Pyrimidin-4(3H)-One Derivatives ()

Thieno[3,4-d]Pyrimidin-4(3H)-One (16)

  • Core Structure : Replaces the chromene ring with a thiophene ring, reducing planarity and altering electronic properties.

Thiazolidin-4-One and Thiazolo-Isoxazol Derivatives

3-(4-Methyl-2-Oxo-2H-Chromen-6-Ylamino)-2-Phenylthiazolidin-4-One (13) ()

  • Core Structure : Thiazolidin-4-one with a coumarin substituent.
  • Activity: Thiazolidinones are known for antidiabetic and antimicrobial effects. The coumarin moiety may synergize with the thiazolidinone to enhance bioactivity, though this hybrid lacks the fused pyrimidine-dione system of the target compound.

4-Methyl-6-(5-Phenylthiazolo[5,4-d]Isoxazol-6-Ylamino)-2H-Chromen-2-One (17) ()

  • Core Structure : Thiazolo-isoxazol fused with coumarin.
  • Key Feature : The rigid isoxazol-thiazole system may improve thermal stability but limit conformational flexibility compared to the target compound’s pyrimidine-dione core.

Thiadiazol-Thiazolidinone Hybrids ()

3-(5-(4-Methoxybenzyl)-1,3,4-Thiadiazol-2-Yl)-2-(p-Tolyl)Thiazolidin-4-One (5a)

  • Substituents : Shares the 4-methoxybenzyl and p-tolyl groups with the target compound.
  • Divergence: The thiadiazol-thiazolidinone core lacks the pyrimidine-dione system, likely reducing redox activity and π-stacking capacity.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Solubility (LogP) Synthesis Yield Biological Activity
Target Compound Chromeno-pyrimidine-dione 3-(4-methoxybenzyl), 2-(p-tolyl) ~438.45* Moderate (~3.2)* Not Reported Hypothetical antimicrobial
2-(2-Fluorophenyl)-3-(2-methoxyethyl) derivative Chromeno-pyrimidine-dione 2-(2-fluorophenyl), 3-(2-methoxyethyl) ~408.38* Low (~4.1)* Not Reported Potential kinase inhibition
Compound 5a (Thiadiazol-thiazolidinone) Thiadiazol-thiazolidinone 5-(4-methoxybenzyl), 2-(p-tolyl) ~439.52* High (~2.8)* 71% Antimicrobial
Thieno[3,4-d]pyrimidin-4(3H)-one (16) Thieno-pyrimidinone Varied ~260.30* Low (~3.5)* Not Reported Anticancer

Research Findings and Implications

  • Substituent Effects : The 4-methoxybenzyl group in the target compound balances solubility and metabolic stability, whereas fluorine in analogs () enhances target affinity but reduces solubility.
  • Synthetic Efficiency : The 71% yield of Compound 5a () highlights viable routes for optimizing the target compound’s synthesis.

Biological Activity

3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic compound belonging to the class of chromeno-pyrimidine derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. The initial step often includes the condensation of 2-isopropyl-8-methoxy-chromen-4-one with p-tolylamine, followed by cyclization and oxidation processes to yield the final product. The compound's structure features a chromeno-pyrimidine core, which is crucial for its biological activity.

Anticancer Properties

Several studies have investigated the anticancer potential of chromeno-pyrimidine derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including MDA-MB-435 and MDA-MB-468, with growth inhibition percentages indicating substantial efficacy (Table 1) .

Table 1: Anticancer Activity of Chromeno-Pyrimidine Derivatives

Compound NameCell Line% Growth Inhibition
3aMDA-MB-435-13.44
3aMDA-MB-468-2.12
4dK-56239.52
4eCAKI-150.18

The compound's mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for halting tumor progression.

Anti-inflammatory Activity

Beyond its anticancer properties, chromeno-pyrimidine derivatives have also been assessed for anti-inflammatory effects. In vitro studies indicated that these compounds could inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a dual role in both cancer therapy and inflammation management.

Case Studies

  • In Vivo Efficacy : A study involving animal models showed that administration of 3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione resulted in significant tumor reduction compared to control groups. The compound was well-tolerated with minimal side effects.
  • Mechanistic Studies : Research focused on elucidating the molecular targets of this compound revealed that it interacts with key signaling pathways involved in cell proliferation and survival, notably through modulation of the MAPK/ERK pathway.

Structure-Activity Relationship (SAR)

The biological activity of chromeno-pyrimidine derivatives is influenced by structural modifications. Variations in substituents on the chromene or pyrimidine rings can enhance or diminish potency against specific cancer types or inflammatory conditions. For example, the presence of methoxy groups has been correlated with increased lipophilicity and improved cellular uptake.

Q & A

Basic Research Question

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
  • Enzyme Inhibition : Tyrosinase or kinase inhibition assays using spectrophotometric methods (e.g., L-DOPA oxidation for tyrosinase) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

How can microwave-assisted synthesis be optimized for this compound to enhance reaction efficiency and scalability?

Advanced Research Question

  • Parameter Optimization :
    • Power settings (100–300 W) and irradiation time (10–30 minutes) to balance yield and decomposition .
    • Solvent-free conditions or ionic liquids to reduce side reactions .
  • Scalability : Sequential batch processing with real-time monitoring (e.g., via FTIR) to maintain consistency at larger scales .

What strategies resolve contradictions in reported biological activities across different studies?

Advanced Research Question

  • Assay Standardization : Compare protocols for inconsistencies in cell line viability (e.g., ATP-based vs. resazurin assays) or enzyme sources (recombinant vs. tissue-extracted tyrosinase) .
  • Structural Analogues : Test derivatives with modified substituents (e.g., replacing methoxy with halogen groups) to isolate structure-activity relationships .
  • Meta-Analysis : Use computational tools (e.g., PASS Online) to predict off-target effects that may explain divergent results .

How do computational models predict physicochemical properties, and how can these guide experimental design?

Advanced Research Question

  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), aqueous solubility, and bioavailability, guiding solvent selection (e.g., DMSO for in vitro studies) .
  • Molecular Dynamics Simulations : Assess binding stability to target proteins (e.g., tyrosinase) and identify key interaction residues (e.g., His244, Cu ions) .
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity toward electrophilic/nucleophilic agents .

What are the challenges in assessing in vivo efficacy, and what models are appropriate?

Advanced Research Question

  • Metabolic Stability : Microsomal assays (e.g., liver S9 fractions) to identify rapid degradation pathways (e.g., demethylation of methoxy groups) .
  • Toxicity Profiling : Zebrafish embryos for acute toxicity (LC₅₀) and teratogenicity .
  • Inflammation Models : Murine collagen-induced arthritis for evaluating anti-inflammatory activity, with dose-response comparisons to NSAIDs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.